molecular formula C6H11NO B13201279 1-(1-Aminocyclobutyl)ethan-1-one

1-(1-Aminocyclobutyl)ethan-1-one

Cat. No.: B13201279
M. Wt: 113.16 g/mol
InChI Key: SCRXLLZZBGAUNU-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)ethan-1-one is a cyclobutane-derived ketone featuring an amino group attached to the cyclobutyl ring. This compound combines the strained cyclobutane ring system with a reactive ketone and a polar amino group, making it a versatile intermediate in organic synthesis and drug discovery. Though direct synthetic or spectral data for this compound are absent in the provided evidence, its structural analogs offer insights into its properties and applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(1-aminocyclobutyl)ethanone

InChI

InChI=1S/C6H11NO/c1-5(8)6(7)3-2-4-6/h2-4,7H2,1H3

InChI Key

SCRXLLZZBGAUNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC1)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Aminocyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor followed by amination. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of the aminocyclobutyl ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Aminocyclobutyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Aminocyclobutyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The aminocyclobutyl group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(1-Aminocyclobutyl)ethan-1-one with key analogs from the evidence:

Compound Structure Key Features Reactivity/Applications Reference
This compound Cyclobutyl ring with amino and ketone groups High polarity, strained ring, hydrogen-bonding capability Potential pharmaceutical intermediate; nucleophilic ketone reactions Inferred
1-(1-Methylcyclobutyl)ethan-1-one Cyclobutyl ring with methyl and ketone groups Lower polarity, steric hindrance from methyl group Less reactive in polar solvents; used in organic synthesis
1-(Benzofuran-2-yl)ethan-1-one Benzofuran heterocycle fused with ketone Aromatic stability, UV activity Antimicrobial applications via oxime ether derivatives
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexyl and thioether substituents Bulky substituents, sulfur-mediated redox activity Thioether oxidation to sulfone; intermediate in organosulfur chemistry
Sulfone-containing ethanones e.g., 1-(4-Chloromethylphenyl)-2-(dimethylsulfonyl)ethan-1-one Electron-withdrawing sulfone group Enhanced electrophilicity for nucleophilic attacks; catalytic applications
Hydrazide derivatives e.g., 1-(4-Bromophenyl)ethan-1-one hydrazide Ketone converted to hydrazide for condensation reactions Synthesis of heterocycles (e.g., triazoles, indoles)

Physical and Chemical Properties

  • Polarity and Solubility: The amino group in this compound increases its polarity compared to non-polar analogs like 1-(1-Methylcyclobutyl)ethan-1-one . This enhances solubility in aqueous or polar solvents, critical for biological applications.
  • Melting Points: Sulfone-containing analogs (e.g., 1f in ) exhibit higher melting points (137–138°C) due to strong intermolecular forces, suggesting that the amino group in the target compound may similarly elevate its melting point .
  • Stability : The strained cyclobutane ring may reduce thermal stability compared to cyclohexane or aromatic analogs (e.g., benzofuran derivatives in ).

Pharmacological Potential

  • Drug Intermediate: The compound’s amino and ketone groups make it a candidate for derivatization into bioactive molecules. For example, Foretinib synthesis () involves similar ketone intermediates in multi-step protocols .
  • Targeted Binding: Docking studies in highlight the importance of ketone orientation in ligand-receptor interactions, suggesting that the amino-cyclobutyl group could optimize steric and electronic complementarity .

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